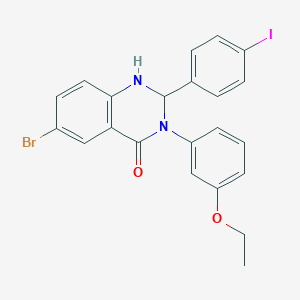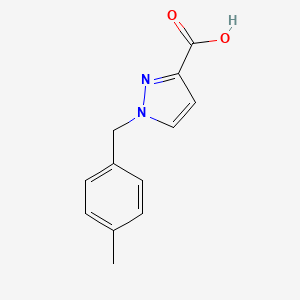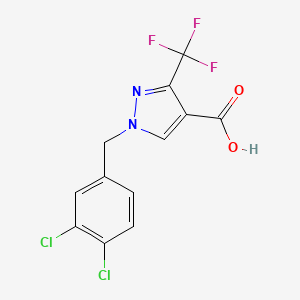
6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromo, ethoxy, and iodo groups can be introduced through electrophilic aromatic substitution reactions using reagents like bromine, ethyl iodide, and iodine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings, potentially leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted quinazolinones with different functional groups.
Scientific Research Applications
6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Possible applications in materials science or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolinones can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenylquinazolin-4(3H)-one
- 3-(3-Ethoxyphenyl)-2-phenylquinazolin-4(3H)-one
- 2-(4-Iodophenyl)-3-phenylquinazolin-4(3H)-one
Uniqueness
The unique combination of bromo, ethoxy, and iodo substituents in 6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may confer distinct chemical reactivity and biological activity compared to other quinazolinones, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18BrIN2O2 |
|---|---|
Molecular Weight |
549.2 g/mol |
IUPAC Name |
6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18BrIN2O2/c1-2-28-18-5-3-4-17(13-18)26-21(14-6-9-16(24)10-7-14)25-20-11-8-15(23)12-19(20)22(26)27/h3-13,21,25H,2H2,1H3 |
InChI Key |
ABIKKSQTBXMRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)
![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)

![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)

![N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide](/img/structure/B10905576.png)


![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)
![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)
